4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate
Description
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate is a heterocyclic compound featuring a pyridine ring fused to a pyrimidine moiety, linked via a phenyl group to a benzenesulfonate ester. This structure combines aromatic and sulfonate functionalities, which are critical for modulating physicochemical properties such as solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c25-28(26,18-6-2-1-3-7-18)27-17-11-9-16(10-12-17)21-23-15-13-20(24-21)19-8-4-5-14-22-19/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYYNQXQLCQNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine and Pyrimidine Rings: The initial step involves the synthesis of the pyridine and pyrimidine rings through cyclization reactions.
Coupling Reaction: The pyridine and pyrimidine rings are then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
- 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(Acetylamino)benzenesulfonate () Structure: Replaces the pyridinyl group with a thienyl (sulfur-containing heterocycle). Molecular Weight: 451.52 g/mol vs. estimated ~430–450 g/mol for the target compound. Physicochemical Properties:
- Density: 1.399 g/cm³.
- Boiling Point: 634.7°C.
- pKa: 13.96 (indicating weak acidity). Impact of Thienyl vs.
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-Methoxybenzenesulfonate ()
- Structure : Methoxy (-OCH₃) groups on both the pyrimidine-linked phenyl and sulfonate-linked benzene.
- Molecular Weight : 448.49 g/mol.
- Impact of Methoxy Groups : Electron-donating methoxy groups increase solubility in polar solvents and may reduce reactivity compared to unsubstituted phenyl rings.
Sulfonate Esters with Diverse Aromatic Substituents ()
Electrochemically synthesized benzenesulfonates with halogen or trifluoromethyl groups highlight substituent effects:
- 4-Trifluoromethylphenyl Benzenesulfonate
- Molecular Weight : 303.03 g/mol.
- Physicochemical Properties : High electronegativity of CF₃ enhances stability and resistance to hydrolysis.
- 4-Chlorophenyl Benzenesulfonate
- Molecular Weight : 268.73 g/mol.
- Impact of Chlorine : Increases density (1.43 g/cm³) and boiling point due to stronger intermolecular forces.
Pyrimidine Derivatives with Bioactive Potential ()
- CEU-818 (PAIB-SOs, ): A phenyl 4-(3-butyl-2-oxoimidazolidin-1-yl)benzenesulfonate with anticancer activity. Key Differences: Replaces pyrimidine with an imidazolidinone ring but retains the sulfonate ester. Biological Relevance: Disrupts microtubule networks in cancer cells, suggesting sulfonate esters can enhance cell permeability.
- 4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol (): A phenol derivative (MW 327.19 g/mol) lacking the sulfonate group. Impact of Sulfonate vs. Hydroxyl: Sulfonate esters are more acidic (pKa ~1–2) and water-soluble than phenols (pKa ~10).
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate is a complex organic compound notable for its potential biological activity, particularly in the field of cancer research. This compound primarily targets protein kinases, which play crucial roles in various cellular processes including growth, differentiation, and metabolism. The inhibition of these kinases can lead to significant effects on cancer cell proliferation and survival.
The biological activity of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate is primarily mediated through its interaction with protein kinases. By inhibiting these enzymes, the compound disrupts key signaling pathways that are essential for cancer cell growth and division.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound effectively inhibits specific kinases involved in cell cycle regulation and apoptosis, leading to reduced cancer cell viability.
- Impact on Biochemical Pathways : The inhibition affects several pathways including those related to cell growth, migration, and metabolism, thereby influencing tumor progression and metastasis.
Research Findings
Recent studies have highlighted the efficacy of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate in various cancer models. Below are summarized findings from key research articles:
Case Studies
- Breast Cancer Model : In a study examining the antiproliferative effects on breast cancer cells, 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 0.5 to 5 μM. This suggests a strong potential for therapeutic application in breast cancer treatment.
- Mechanistic Insights : Another significant study revealed that the compound induces G2/M phase arrest in cancer cells, which is critical for halting tumor growth and proliferation. The mechanism involves disruption of microtubule dynamics, indicating its potential as an antimitotic agent.
Comparison with Similar Compounds
The biological activity of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate can be compared with other similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl sulfonamide | Similar pyridine/pyrimidine structure | Moderate kinase inhibition |
| 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl methylsulfonate | Methylsulfonate variant | Lower activity compared to benzenesulfonate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
